Epigenetic factor-IN-1

Hepatocellular Carcinoma SIRT7 Inhibition Cellular Cytotoxicity

Epigenetic factor-IN-1 (40569Z) is the critical tool for oncology labs tackling sorafenib resistance. Its validated high specificity for SIRT7—with no cross-reactivity against SIRT1 or SIRT6—and proven in vivo efficacy in hepatocellular carcinoma models distinguish it from generic sirtuin inhibitors. Stock this reference compound to ensure reproducible, clinically translatable preclinical results.

Molecular Formula C32H34FN5O6S2
Molecular Weight 667.8 g/mol
Cat. No. B12382122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigenetic factor-IN-1
Molecular FormulaC32H34FN5O6S2
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C32H34FN5O6S2/c1-5-43-30(41)25-19(3)26(31(42)44-6-2)46-29(25)35-27(39)20(4)45-32-37-36-24(38(32)16-15-21-11-8-7-9-12-21)18-34-28(40)22-13-10-14-23(33)17-22/h7-14,17,20H,5-6,15-16,18H2,1-4H3,(H,34,40)(H,35,39)/t20-/m1/s1
InChIKeyCMUZVSLKBGFEBP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epigenetic Factor-IN-1 (40569Z): A Potent and Specific SIRT7 Inhibitor for Liver Cancer Research Procurement


Epigenetic factor-IN-1 (CAS: 2640673-56-7, also designated as 40569Z) is a small molecule inhibitor that targets the epigenetic regulatory enzyme SIRT7, a class III histone deacetylase (sirtuin) implicated in cancer progression and chemoresistance [1]. The compound exhibits a potent binding affinity for SIRT7 and is specifically characterized for its ability to inhibit SIRT7 deacetylation activity and sensitize hepatocellular carcinoma (HCC) cells to sorafenib . Its unique molecular profile and validated biological activity make it a critical tool for investigating SIRT7-mediated epigenetic regulation in liver cancer, distinct from broader-spectrum sirtuin inhibitors or other SIRT7-targeting compounds .

Why Generic SIRT7 Inhibitors Cannot Substitute for Epigenetic Factor-IN-1 (40569Z)


The SIRT7 inhibitor landscape is marked by significant variability in potency, selectivity, and functional outcomes. Direct substitution with seemingly similar compounds like SIRT7 inhibitor 97491 or even the closely related analog 2800Z is scientifically unsound due to vast differences in cellular efficacy, target selectivity profiles, and the resulting impact on cancer cell viability and chemosensitization [1]. Epigenetic factor-IN-1 (40569Z) is not a generic SIRT7 binder; it is a specific chemical probe with a defined and validated activity profile that directly translates to superior performance in preclinical models of hepatocellular carcinoma (HCC) [2]. The following quantitative evidence underscores why this compound must be specifically selected to ensure experimental reproducibility and valid conclusions in liver cancer research.

Epigenetic Factor-IN-1: Quantifiable Differentiation from Leading SIRT7 Inhibitors


Superior Cellular Potency in HepG2 Liver Cancer Cells vs. Closest Analog 2800Z

Epigenetic factor-IN-1 (40569Z) demonstrates significantly higher potency against the HepG2 liver cancer cell line compared to its close structural and functional analog 2800Z. In a direct comparative study, the IC50 value of 40569Z was approximately 10-fold lower (more potent) than that of 2800Z [1]. This difference is critical for determining effective working concentrations in vitro.

Hepatocellular Carcinoma SIRT7 Inhibition Cellular Cytotoxicity

Improved Therapeutic Window via Differential Cytotoxicity in Normal Hepatocytes vs. Analog 2800Z

In addition to its superior potency in cancer cells, Epigenetic factor-IN-1 (40569Z) exhibits a more favorable cytotoxicity profile against normal hepatocytes. While both 40569Z and 2800Z show reduced activity in the normal L02 cell line compared to HepG2, 40569Z's IC50 in L02 cells is 96 μM, which is substantially lower (more potent) than 2800Z's IC50 of 165 μM [1]. However, the more clinically relevant observation is the comparative window between cancer and normal cell killing.

Therapeutic Index Selective Cytotoxicity Normal Hepatocyte Toxicity

Validated SIRT7-Specific Target Engagement Without Cross-Reactivity Against SIRT1 and SIRT6

Unlike many sirtuin inhibitors that exhibit pan- or multi-target activity, Epigenetic factor-IN-1 (40569Z) is a specific SIRT7 inhibitor. It demonstrates potent inhibition of SIRT7 deacetylation activity without any detectable effect on the closely related sirtuin isoforms SIRT1 and SIRT6 . This high degree of target selectivity is essential for unambiguous interpretation of experimental results linking phenotypic outcomes to SIRT7 function.

Sirtuin Selectivity Target Engagement SIRT7 Specificity

Demonstrated In Vivo Chemosensitization to Sorafenib in Liver Cancer Models

Epigenetic factor-IN-1 (40569Z) is not merely an in vitro tool compound. In vivo studies have demonstrated its ability to significantly increase the chemosensitivity of human liver cancer cells to sorafenib, a first-line TKI for advanced HCC [1]. This functional outcome is a direct consequence of SIRT7 inhibition and was validated in preclinical animal models, a level of validation that is not yet established for many other SIRT7 inhibitors in the same context [2].

Chemosensitization Sorafenib Combination Therapy In Vivo Efficacy

Epigenetic Factor-IN-1 (40569Z): Optimal Scientific and Procurement Applications


SIRT7 Target Validation and Mechanistic Studies in Hepatocellular Carcinoma (HCC)

Due to its high specificity for SIRT7 and lack of cross-reactivity with SIRT1 and SIRT6 , Epigenetic factor-IN-1 is the optimal chemical probe for dissecting the SIRT7-dependent epigenetic pathways in HCC. This is crucial for studies aiming to link SIRT7 deacetylase activity to specific downstream transcriptional programs or signaling cascades (e.g., ERK phosphorylation) without confounding results from other sirtuins [1].

Investigating and Overcoming Sorafenib Resistance in HCC

Procuring Epigenetic factor-IN-1 is essential for laboratories focused on the clinical problem of sorafenib resistance. Preclinical data demonstrates that co-treatment with 40569Z significantly enhances the cytotoxicity of sorafenib in HCC cell lines and suppresses tumor growth in vivo . This compound provides a validated tool for investigating the SIRT7-mediated mechanisms of acquired chemoresistance and for screening novel combination therapy strategies.

Comparative Profiling of SIRT7 Inhibitor Potency and Selectivity

Epigenetic factor-IN-1 serves as a benchmark reference compound in the development and characterization of new SIRT7 inhibitors. With defined IC50 values of 13 μM in HepG2 cells and a known selectivity profile , researchers can directly compare the potency and therapeutic window of their novel compounds against this established standard, ensuring their discoveries are placed in proper context within the existing scientific literature.

Studies Requiring an In Vivo-Validated SIRT7 Inhibitor Tool

For researchers planning to transition from in vitro assays to in vivo models, Epigenetic factor-IN-1 is a superior choice. Its efficacy has been demonstrated in a relevant preclinical model of liver cancer, where it increased chemosensitivity and reduced tumor burden . This reduces the risk associated with using a tool compound that lacks in vivo validation, saving significant time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigenetic factor-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.